molecular formula C17H12F3NO3S B12884297 Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- CAS No. 663595-93-5

Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-

Cat. No.: B12884297
CAS No.: 663595-93-5
M. Wt: 367.3 g/mol
InChI Key: XFBMDTAAOHWXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- typically involves the reaction of a substituted benzenesulfonamide with a furanyl derivative under specific conditions. One common method involves the use of trifluoromethyl ketones as intermediates . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and the specific requirements of the process.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other benzenesulfonamide derivatives with different substituents, such as:

  • Benzenesulfonamide, N-[2-(2-thienyl)phenyl]-3-(trifluoromethyl)-
  • Benzenesulfonamide, N-[2-(2-pyridyl)phenyl]-3-(trifluoromethyl)-
  • Benzenesulfonamide, N-[2-(2-pyrrolyl)phenyl]-3-(trifluoromethyl)-

Uniqueness

The uniqueness of benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- lies in its specific structure, which includes the furanyl and trifluoromethyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

663595-93-5

Molecular Formula

C17H12F3NO3S

Molecular Weight

367.3 g/mol

IUPAC Name

N-[2-(furan-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H12F3NO3S/c18-17(19,20)12-5-3-6-13(11-12)25(22,23)21-15-8-2-1-7-14(15)16-9-4-10-24-16/h1-11,21H

InChI Key

XFBMDTAAOHWXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CO2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.